molecular formula C18H17N3O3 B1200229 1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol

1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol

Cat. No. B1200229
M. Wt: 323.3 g/mol
InChI Key: AUSZIBBUZHVDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Benzimidazole Derivatives : A rapid green protocol has been developed for synthesizing three benzimidazole derivatives, demonstrating antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase. These compounds have potential applications in medicinal chemistry and pharmacology (Taj et al., 2020).

  • Synthesis of Ethanol Derivatives : The synthesis of ethanol derivatives like (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol has been achieved, showcasing the structural diversity and potential for creating a variety of chemical compounds for further research and application (Dong-ping Li et al., 2012).

  • Luminescence Properties : Research into the spectral luminescence properties of certain derivatives has been conducted, highlighting their potential application in the fields of material science and photophysics (Kozlov et al., 2010).

Biological and Pharmaceutical Applications

  • Antimicrobial Studies : Novel benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and screened for antimicrobial activity. This indicates their potential use in developing new antibacterial and antifungal agents (Padalkar et al., 2014).

  • Anti-Inflammatory Potential : A series of substituted aromatic amines and hydrazides based on benzimidazole structures have shown promising anti-inflammatory activity, indicating potential applications in developing new anti-inflammatory drugs (KunnambathKrishnakumar et al., 2013).

Material Science and Catalysis

  • Photophysical Properties : The study of photophysical and thermal properties of synthesized compounds can contribute to the development of new materials with specific optical properties (Tavman et al., 2018).

  • Molecular Structure Analysis : Investigations into the crystal and molecular structures of various derivatives provide insights into their physical and chemical properties, which is essential for material science and catalysis applications (Liang, 2004).

properties

Product Name

1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol

InChI

InChI=1S/C18H17N3O3/c22-15(12-5-6-16-17(9-12)24-11-23-16)10-21-14-4-2-1-3-13(14)20-8-7-19-18(20)21/h1-6,9,15,22H,7-8,10-11H2

InChI Key

AUSZIBBUZHVDLH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol

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